The synthesis of Carbovir-13C,d2 involves sophisticated organic chemistry techniques that incorporate stable isotopes into the molecular framework of Carbovir. The process typically includes:
These synthetic pathways are crucial for producing Carbovir-13C,d2 in sufficient quantities for research purposes .
Carbovir-13C,d2 retains the core structure of Carbovir, which consists of a cyclopentene ring fused to a purine base. The molecular formula for Carbovir-13C,d2 is , with a molecular weight of approximately 290.36 g/mol. The incorporation of isotopes modifies specific atoms within the molecule, allowing researchers to trace its behavior in biological systems.
Carbovir-13C,d2 participates in several chemical reactions that are relevant to its function as an antiviral agent:
These reactions are critical for understanding how Carbovir-13C,d2 functions at a molecular level and how it can be used to study drug interactions and resistance mechanisms .
The mechanism of action for Carbovir-13C,d2 primarily revolves around its role as an inhibitor of HIV-1 reverse transcriptase:
This understanding is vital for developing new therapeutic strategies against resistant strains of HIV .
Carbovir-13C,d2 exhibits several notable physical properties:
The chemical properties include:
These properties make Carbovir-13C,d2 suitable for both laboratory studies and potential therapeutic applications .
Carbovir-13C,d2 has several important applications in scientific research:
Carbovir-13C,d2 is a stable isotopically labeled analogue of the nucleoside reverse transcriptase inhibitor Carbovir (also known as GR 90352X or NSC 614846). Its chemical name is rel-2-Amino-1,9-dihydro-9-[(1R,4S)-4-(hydroxymethyl)-2-cyclopenten-1-yl]-6H-purin-6-one-13C,d2, with the molecular formula C₁₀¹³CH₁₁D₂N₅O₂ and a molecular weight of 250.26 g/mol [2]. This compound is structurally classified as a carbocyclic nucleoside analogue, characterized by the replacement of the sugar ribose ring with a cyclopentene moiety. The isotopic labeling incorporates a ¹³C atom at the C5 position of the purine ring and two deuterium (²H) atoms at the hydroxymethyl group (-CH₂OH → -CD₂OH) of the cyclopentene substituent [2].
The stereochemistry is defined by the cis configuration at the cyclopentene ring junction, with specific R and S designations at the chiral centers (denoted by the "rel" prefix in the chemical name). This configuration is critical for its biological activity. The structural modifications via isotopic labeling do not alter the core pharmacophore but provide distinct physicochemical properties that facilitate tracking in experimental systems. Key identifiers include:
Table 1: Structural and Chemical Identifiers of Carbovir-13C,d2
Property | Value |
---|---|
Molecular Formula | C₁₀¹³CH₁₁D₂N₅O₂ |
Molecular Weight | 250.26 g/mol |
CAS Number | 1246816-59-0 |
Stereochemistry | rel-(1R,4S) |
Isotopic Positions | ¹³C at C5 (purine); ²H at CH₂OH (cyclopentene) |
SMILES | [2H]C([2H])(O)[C@@H]1C=CC@HC1 |
Carbovir-13C,d2 shares the core mechanism of action of NRTIs. Like its parent compound Carbovir, it functions as a prodrug that requires intracellular phosphorylation to its active triphosphate form, Carbovir-triphosphate (CBV-TP). CBV-TP competitively inhibits HIV-1 reverse transcriptase (RT) by mimicking endogenous deoxyguanosine triphosphate (dGTP). Upon incorporation into the growing viral DNA chain, it acts as a chain terminator due to the absence of a 3′-hydroxyl group, which prevents formation of the phosphodiester bond necessary for DNA elongation [4] [7].
The isotopic labeling (¹³C and ²H) does not alter this primary mechanism but enables precise tracking of Carbovir’s metabolic fate. Studies using Carbovir-13C,d2 have elucidated its phosphorylation pathway in human hepatoma carcinoma cells, revealing its role in inducing mitochondrial toxicity—a class effect of NRTIs. This toxicity arises from the inhibition of mitochondrial DNA polymerase γ, leading to impaired oxidative phosphorylation and reduced cellular energy production [2]. The compound’s intracellular half-life and activation kinetics can be quantitatively monitored using mass spectrometry, leveraging the distinct mass shifts conferred by the ¹³C and ²H labels [1] [3].
The development of Carbovir-13C,d2 emerged from two converging scientific needs:
The synthesis of Carbovir-13C,d2 represents a strategic application of stable isotope chemistry in antiviral research. Unlike radioactive isotopes (e.g., ³H or ¹⁴C), ¹³C and ²H are non-radioactive and ideal for long-duration cell culture studies. Commercial availability since the 2010s has facilitated its use in quantifying drug uptake, phosphorylation rates, and interactions with endogenous nucleotides [2].
Table 2: Applications of Carbovir-13C,d2 in Research
Application | Methodology | Insights Gained |
---|---|---|
Metabolic Activation | LC-MS/MS with isotopic tracing | Phosphorylation kinetics to CBV-TP in hepatoma cells |
Mitochondrial Toxicity | ¹³C Flux Analysis | Inhibition of TCA cycle and oxidative phosphorylation |
Drug-Drug Interactions | NMR-based ¹³C-¹³C Correlation Spectroscopy | Competition with endogenous nucleotides |
Cellular Uptake | IROA (Isotopic Ratio Outlier Analysis) | Quantification of intracellular vs. extracellular pools |
Key Compound Names Mentioned:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7